Azumolene Sodium

Beschreibung

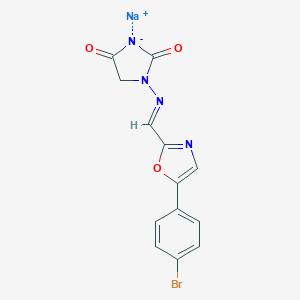

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJRJPWBPXLNAJ-FPUQOWELSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN4NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105336-14-9 | |

| Record name | Azumolene sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105336149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZUMOLENE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00N857K16Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azumolene Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azumolene Sodium is a dantrolene analog with significantly higher water solubility, making it a promising candidate for the treatment of malignant hyperthermia. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to support research and development in this area. While specific, detailed protocols for the synthesis of this compound are not extensively published, this document outlines a representative synthetic pathway based on established organic chemistry principles and published methods for analogous compounds. Furthermore, it details purification techniques and analytical methods for the characterization of this promising therapeutic agent.

Introduction

This compound, chemically known as 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione sodium salt, is a skeletal muscle relaxant. It is an analog of dantrolene sodium and is being investigated for its potential in treating malignant hyperthermia, a life-threatening pharmacogenetic disorder triggered by certain anesthetics. The key advantage of this compound over dantrolene is its approximately 30-fold greater water solubility, which facilitates easier intravenous administration in emergency situations.[1][2]

This guide will cover the probable synthetic route, purification methodologies, and analytical characterization of this compound.

Synthesis of this compound

A plausible and commonly utilized method for the synthesis of this compound involves the condensation of two key intermediates: 1-aminohydantoin and 5-(4-bromophenyl)-2-oxazolecarbaldehyde . This reaction is a classic example of imine formation between an amine and an aldehyde, followed by deprotonation to form the sodium salt.

Representative Synthetic Pathway

The overall synthesis can be broken down into the synthesis of the two primary precursors followed by their condensation.

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the precursors and the final product, based on analogous chemical transformations.

2.2.1. Synthesis of 1-Aminohydantoin

1-aminohydantoin can be prepared from a suitable semicarbazone and a halogen-substituted acetic acid ester.[3]

-

Reaction: A semicarbazone (e.g., from acetone or benzaldehyde) is reacted with an ester of a halogen-substituted acetic acid (e.g., ethyl chloroacetate) in the presence of a base.

-

Hydrolysis: The resulting condensation product is then hydrolyzed using a mineral acid to yield a salt of 1-aminohydantoin.[3]

-

Isolation: The 1-aminohydantoin salt can be isolated from the reaction mixture by acidification.

2.2.2. Synthesis of 5-(4-bromophenyl)-2-oxazolecarbaldehyde

This aldehyde precursor can be synthesized from 4-bromobenzaldehyde.

-

Step 1: Synthesis of 2-amino-1-(4-bromophenyl)ethan-1-one. This intermediate can be prepared from 4-bromobenzaldehyde through various established synthetic routes.

-

Step 2: Synthesis of 5-(4-bromophenyl)oxazole. The amino ketone from the previous step is cyclized to form the oxazole ring.

-

Step 3: Formylation of 5-(4-bromophenyl)oxazole. The oxazole is then formylated to introduce the aldehyde group at the 2-position, yielding 5-(4-bromophenyl)-2-oxazolecarbaldehyde.

2.2.3. Condensation to form Azumolene

-

Reaction: 1-aminohydantoin is reacted with 5-(4-bromophenyl)-2-oxazolecarbaldehyde in a suitable solvent. This reaction is typically acid-catalyzed and results in the formation of an imine, which is the free acid form of Azumolene.[4][5] The reaction rate is often optimal at a pH of around 5.[4][5]

-

Work-up: The crude Azumolene can be isolated by filtration after precipitation from the reaction mixture.

2.2.4. Formation of this compound

-

Reaction: The isolated Azumolene is treated with a stoichiometric amount of sodium hydroxide in a suitable solvent (e.g., ethanol/water) to form the sodium salt.

-

Isolation: The this compound can then be isolated by evaporation of the solvent or by precipitation.

Purification Methods

Purification of the final product is crucial to ensure its suitability for pharmaceutical applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like hydantoin derivatives.[6][7]

-

Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the purified crystals.

-

Chromatographic Methods

While analytical HPLC methods are well-documented for this compound, preparative chromatography can be employed for purification if recrystallization does not yield the desired purity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique can be used for high-purity isolation. The conditions would be scaled up from the analytical methods described in the next section.

Analytical Characterization and Data

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity and quantifying this compound.[8]

| Parameter | Value | Reference |

| Column | C18 (4.6 x 250 mm, 5 µm) | [8] |

| Mobile Phase | Methanol:Water (75:25, v/v), pH 3.0 with formic acid | [8] |

| Flow Rate | 1 mL/min | [8] |

| Detection Wavelength | 340 nm | [8] |

| Retention Time | 4.25 min | [8] |

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method for quantification.[8]

| Parameter | Value | Reference |

| Solvent | Purified Water | [8] |

| λmax | 339 nm | [8] |

Quantitative Data from Analytical Validation

The following table summarizes the performance of a validated HPLC method for this compound analysis.[8]

| Parameter | Result |

| Linearity Range | 5.0 - 15.0 µg/mL |

| Correlation Coefficient (r²) | 0.9990 |

| Accuracy (Mean Recovery) | 98.14% |

| Precision (RSD%) - Repeatability | 0.08% |

| Precision (RSD%) - Intermediate | 1.23% |

| Limit of Detection (LOD) | 0.95 µg/mL |

| Limit of Quantification (LOQ) | 2.89 µg/mL |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by modulating intracellular calcium concentration in skeletal muscle cells. It is a direct inhibitor of the ryanodine receptor 1 (RyR1), the primary calcium release channel in the sarcoplasmic reticulum.[9][10]

In malignant hyperthermia, triggering agents cause an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to sustained muscle contraction and a hypermetabolic state.[11] Azumolene binds to a specific sequence (amino acids 590-609) on the RyR1 protein, which inhibits the channel's opening and reduces the release of calcium into the cytoplasm.[8][12]

Caption: Mechanism of action of this compound in malignant hyperthermia.

Conclusion

This technical guide provides a foundational understanding of the synthesis, purification, and analytical characterization of this compound. While a definitive, published synthesis protocol remains to be fully detailed in the scientific literature, the representative pathway described herein offers a solid basis for researchers. The provided analytical methods and data are crucial for ensuring the quality and purity of the synthesized compound. The elucidation of its mechanism of action at the molecular level further underscores its potential as a targeted therapeutic for malignant hyperthermia. Further research into optimizing the synthesis and purification processes will be vital for the continued development of this compound as a life-saving medication.

References

- 1. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. US2990402A - Preparation of 1-aminohydantoin derivatives - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pathophysiology of malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Management of malignant hyperthermia: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Azumolene Sodium's Mechanism of Action on Ryanodine Receptors: A Technical Guide

Introduction

Azumolene Sodium is a hydantoin derivative and a structural analog of dantrolene sodium, developed as a skeletal muscle relaxant. Its primary clinical application is in the management of malignant hyperthermia (MH), a rare but life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and depolarizing muscle relaxants.[1][2] A key advantage of Azumolene is its significantly higher water solubility—approximately 30-fold greater than dantrolene—which facilitates easier and faster administration in emergency situations.[1][3][4] The therapeutic effect of Azumolene is mediated through its interaction with ryanodine receptors (RyRs), the primary calcium release channels of the sarcoplasmic and endoplasmic reticulum (SR/ER). This document provides a detailed technical overview of the mechanism of action of this compound on RyRs, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

Azumolene functions as an allosteric modulator of ryanodine receptors, primarily targeting the RyR1 isoform found in skeletal muscle and the RyR3 isoform.[1][2] Its action on the cardiac RyR2 isoform is less pronounced under normal physiological conditions but can become significant in certain pathological states, such as those involving RyR2 hyperphosphorylation.[2][5]

The principal effect of Azumolene is the inhibition of abnormal calcium (Ca²⁺) release from intracellular stores.[1][6] It achieves this not by blocking the channel pore, but by modulating the channel's gating behavior. Specifically, Azumolene suppresses the opening rate of the RyR channel, thereby decreasing the frequency of Ca²⁺ release events, known as "Ca²⁺ sparks".[6] However, it does not significantly alter the duration or amplitude of the individual sparks that do occur.[6] This indicates that Azumolene reduces the probability of the channel entering an open state without affecting the properties of the open channel itself.[6]

This mechanism is distinct from competitive antagonists. Studies have shown that Azumolene does not directly compete for the ryanodine binding site.[7][8][9] Instead, it binds to a separate, pharmacologically distinct site on the large cytoplasmic domain of the RyR protein.[7][10] Recent cryo-electron microscopy (cryo-EM) studies on its parent compound, dantrolene, have identified a potential binding site within the P1 domain of the RyR1 cytoplasmic assembly, involving interactions with residues W882, W996, and R1000.[10] This allosteric binding induces a conformational change that stabilizes the channel in a closed state, making it less sensitive to activating stimuli.

Furthermore, Azumolene has been shown to inhibit a specific component of store-operated Ca²⁺ entry (SOCE) in skeletal muscle. It selectively blocks the SOCE pathway that is coupled to the activation of RyR1, while having no effect on SOCE induced by direct SERCA pump inhibition (e.g., with thapsigargin).[11]

Quantitative Data on Azumolene-RyR Interaction

The following table summarizes key quantitative data from various experimental studies, providing insight into the potency and specific effects of Azumolene.

| Parameter | Value | Experimental System | Comments | Reference(s) |

| EC₅₀ for Ca²⁺ Spark Suppression | 0.25 µM | Permeabilized frog skeletal muscle fibers | Azumolene suppressed spontaneous Ca²⁺ spark frequency in a dose-dependent manner. | [6] |

| Hill Coefficient for Spark Suppression | 1.44 | Permeabilized frog skeletal muscle fibers | Suggests a degree of positive cooperativity in the binding or inhibitory action. | [6] |

| Inhibition of [³H]ryanodine Binding | < 25% at 100 µM | Porcine junctional sarcoplasmic reticulum | Demonstrates a very weak, likely non-physiological, direct effect on the ryanodine binding site itself. | [9] |

| Effect on Caffeine-Activated [³H]ryanodine Binding | Decreased Kcaffeine | Swine sarcoplasmic reticulum (Normal & MHS) | Azumolene reduces the affinity of the RyR channel for the activator caffeine, suggesting competition at the caffeine binding site or allosteric modulation that affects it. | [8] |

| IC₅₀ for [³H]PN200-110 Binding | ~20 µM | Porcine transverse tubule membranes | Indicates a secondary, lower-affinity interaction with dihydropyridine receptors, which are physically linked to RyR1 in skeletal muscle. | [9] |

| Water Solubility | ~30-fold > Dantrolene | N/A | A key physicochemical property enhancing its clinical utility. | [1][3][4] |

Signaling Pathways and Visualizations

The mechanism of Azumolene can be visualized through its impact on key cellular signaling pathways.

Caption: Allosteric inhibition of RyR1 by this compound.

The diagram above illustrates the primary mechanism. Activators promote the transition of RyR1 from a closed to an open state, causing Ca²⁺ release. Azumolene binds to an allosteric site on the closed RyR1, stabilizing it and thereby inhibiting the rate of channel opening.

Caption: Selective inhibition of RyR1-coupled SOCE by Azumolene.

This workflow shows two pathways leading to SR Ca²⁺ depletion and subsequent activation of Store-Operated Ca²⁺ Entry (SOCE). Azumolene specifically interrupts the pathway initiated by RyR1 activators, leaving the SERCA inhibition pathway unaffected.[11]

Experimental Protocols

The mechanism of Azumolene has been elucidated through several key experimental techniques.

[³H]Ryanodine Binding Assay

This assay is used to study the functional state of the RyR channel, as [³H]ryanodine binds preferentially to the open state of the channel. It can be used to assess how Azumolene allosterically affects the binding of activators like caffeine.

-

Objective: To determine if Azumolene directly competes with ryanodine or modulates the channel's response to other ligands.

-

Methodology:

-

Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from skeletal muscle (e.g., porcine or rabbit).[8][12]

-

Incubation: Incubate SR vesicles with a low concentration of [³H]ryanodine in a buffered solution containing specific concentrations of Ca²⁺.

-

Experimental Groups:

-

Separation: After incubation (e.g., 2-3 hours at 37°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³H]ryanodine.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: Data are analyzed to determine the binding affinity (Kd) and maximal binding capacity (Bmax) or, in the case of activators, the concentration required for half-maximal activation (Kcaffeine).[8]

-

Calcium Spark Measurement in Permeabilized Fibers

This technique allows for the direct visualization of elementary Ca²⁺ release events from the SR in a near-native environment.

-

Objective: To measure the effect of Azumolene on the frequency and properties of spontaneous Ca²⁺ release events.[6]

-

Methodology:

-

Preparation: Dissect single skeletal muscle fibers and mechanically permeabilize the sarcolemma with saponin, allowing experimental control of the myoplasmic environment while keeping the SR intact.

-

Loading: Load the permeabilized fibers with a high-affinity fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).

-

Imaging: Mount the fibers on a confocal microscope stage. Acquire images in line-scan mode at a high temporal resolution to capture the rapid kinetics of Ca²⁺ sparks.

-

Perfusion: Perfuse the fiber with a mock intracellular solution containing ATP and an ATP-regenerating system.

-

Data Acquisition: Record baseline spontaneous Ca²⁺ spark activity. Then, perfuse the fiber with solutions containing increasing concentrations of Azumolene (e.g., 0.0001 to 10 µM) and record the resulting activity.[6]

-

Analysis: Use automated detection software to identify Ca²⁺ sparks and quantify their frequency, amplitude (ΔF/F₀), spatial width, and duration. Plot dose-response curves to calculate the EC₅₀ for spark frequency suppression.[6]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct drug-target engagement within intact cells or cell lysates. It is based on the principle that ligand binding increases the thermal stability of the target protein.[13][14]

-

Objective: To confirm that Azumolene directly binds to and stabilizes RyR1 in a cellular environment.

-

Methodology:

-

Treatment: Treat intact cells expressing RyR1 (e.g., HEK293 cells with stable RyR1 expression) or cell lysates with either a vehicle control or a saturating concentration of Azumolene.[14]

-

Heating: Aliquot the cell suspensions or lysates and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Lysis & Separation: Lyse the intact cells (if used). Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet denatured, aggregated proteins.[13]

-

Detection: Collect the supernatant containing the soluble, non-denatured protein fraction.

-

Analysis: Analyze the amount of soluble RyR1 remaining at each temperature using Western blotting or mass spectrometry. A positive result is a shift in the melting curve to higher temperatures in the Azumolene-treated samples compared to the vehicle control, indicating target stabilization upon binding.[14]

-

Cryo-Electron Microscopy (Cryo-EM)

This structural biology technique is used to determine the high-resolution three-dimensional structure of macromolecular complexes like the RyR channel.

-

Objective: To visualize the binding site of Azumolene (or its analogs) on the RyR protein and understand the conformational changes it induces.

-

Methodology:

-

Sample Preparation: Purify the RyR1 protein complex and incubate it with a saturating concentration of the ligand (e.g., dantrolene, as a proxy for Azumolene).[10]

-

Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane. This traps the protein complexes in a thin layer of amorphous ice.

-

Data Collection: Image the frozen-hydrated sample in a transmission electron microscope equipped with a direct electron detector. Collect thousands of images, each containing multiple views of the protein particles.

-

Image Processing: Use specialized software to perform single-particle analysis. This involves picking individual particle images, classifying them into different views, and computationally reconstructing a 3D density map of the protein.[15][16]

-

Model Building and Interpretation: Build an atomic model into the high-resolution cryo-EM map. Analyze the map to identify the density corresponding to the bound drug, revealing its precise binding pocket and interactions with specific amino acid residues.[10]

-

References

- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. primescholars.com [primescholars.com]

- 5. Essential role of ryanodine receptor 2 phosphorylation in the effect of azumolene on ventricular arrhythmia vulnerability in a rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Dantrolene and azumolene inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-Particle Cryo-EM of the Ryanodine Receptor Channel in an Aqueous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A guide to the 3D structure of the ryanodine receptor type 1 by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Azumolene Sodium

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Azumolene Sodium

Abstract

This compound, a 3-bromo-5-(4-bromophenyl)-5H-furan-2-one derivative, is a direct-acting skeletal muscle relaxant. It is an analog of dantrolene sodium but exhibits significantly greater aqueous solubility. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug development and skeletal muscle physiology.

Introduction

Azumolene is a hydantoin-free analog of dantrolene, developed to overcome the limited aqueous solubility of the parent compound. Its primary pharmacological effect is the relaxation of skeletal muscle, achieved through a unique mechanism of action at the level of the sarcoplasmic reticulum. This guide synthesizes the available preclinical and clinical data to provide a detailed technical resource on the PK/PD profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of azumolene has been characterized in various preclinical models. The following sections summarize the key ADME parameters.

Absorption

Following oral administration, azumolene is readily absorbed. Studies in swine have shown that azumolene reaches peak plasma concentrations relatively quickly.

Distribution

Azumolene is highly bound to plasma proteins, primarily albumin. Its distribution into tissues has not been extensively detailed in publicly available literature, but its pharmacological activity is concentrated in skeletal muscle.

Metabolism

The metabolism of azumolene has been investigated in preclinical models. The primary metabolic pathways involve reduction and acetylation. The major metabolites are reduced azumolene and acetylated reduced azumolene.

Excretion

The excretion of azumolene and its metabolites occurs through both renal and fecal routes.

Table 1: Pharmacokinetic Parameters of Azumolene in Swine

| Parameter | Value | Units |

| Tmax (Oral) | 1.0 | hours |

| Cmax (Oral, 2.5 mg/kg) | 1.5 | µg/mL |

| Half-life (Oral) | 7.3 | hours |

| Protein Binding | >95 | % |

Experimental Protocols

Pharmacokinetic Analysis in Swine

A representative experimental protocol for determining the pharmacokinetic profile of azumolene in swine is as follows:

-

Animal Model: Male and female domestic swine, weighing approximately 20-30 kg.

-

Drug Administration: A single oral dose of this compound (2.5 mg/kg) is administered via gavage.

-

Blood Sampling: Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

-

Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of azumolene and its major metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, and half-life.

Pharmacodynamics

Mechanism of Action

Azumolene, similar to its parent compound dantrolene, exerts its muscle relaxant effect by directly interfering with the excitation-contraction coupling mechanism in skeletal muscle.[1] The primary molecular target of azumolene is the ryanodine receptor (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[2][3][4]

Azumolene modulates the activity of the RyR1 channel, suppressing the opening rate of the channel.[1][2] This inhibition reduces the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[1][2][4] The decreased intracellular calcium concentration leads to a reduction in the activation of the contractile proteins, actin and myosin, resulting in muscle relaxation.

Studies have shown that azumolene can inhibit the hypercontractility induced by triggers of malignant hyperthermia, such as halothane and caffeine, in susceptible muscle.[5] It has been demonstrated to be equipotent with dantrolene in this regard.[5] Furthermore, azumolene has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1.[3]

Caption: Mechanism of action of Azumolene on the ryanodine receptor.

Pharmacodynamic Effects

The primary pharmacodynamic effect of azumolene is the dose-dependent relaxation of skeletal muscle. This effect is observed as a reduction in muscle twitch tension and an increase in the threshold for caffeine-induced contractures.

Table 2: Pharmacodynamic Parameters of Azumolene

| Parameter | Value | Species |

| EC50 (Ca2+ Spark Frequency) | 0.25 | Frog (in vitro) |

| IC50 ([3H]PN200-110 Binding) | ~20 | Porcine (in vitro) |

Experimental Protocols

In Vitro Muscle Contractility Assay

A common method to assess the pharmacodynamic effect of azumolene is the in vitro muscle contractility assay:

-

Tissue Preparation: Isolated skeletal muscle strips (e.g., from rat extensor digitorum longus or soleus) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Stimulation: The muscle is stimulated electrically to elicit twitch contractions, which are measured by a force transducer.

-

Drug Application: After a stabilization period, increasing concentrations of this compound are added to the organ bath.

-

Data Acquisition: The effect of azumolene on twitch tension is recorded and expressed as a percentage of the baseline contraction.

-

Data Analysis: Dose-response curves are constructed to determine the potency of azumolene (e.g., EC50).

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

This compound is a potent, direct-acting skeletal muscle relaxant with a clear mechanism of action centered on the inhibition of the RyR1 channel. Its favorable pharmacokinetic profile, particularly its enhanced aqueous solubility compared to dantrolene, makes it a compound of significant interest for further investigation. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals working with this class of compounds. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of azumolene on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Azumolene Sodium: A Technical Deep Dive into its Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azumolene Sodium (1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione, monosodium salt) is a direct-acting skeletal muscle relaxant and a structural analog of dantrolene sodium.[1][2] Developed as a potential treatment for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder, azumolene's primary advantage over its predecessor, dantrolene, is its significantly higher water solubility.[2][3] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental data and methodologies that have defined its pharmacological profile.

Discovery and Rationale for Development

The development of this compound was driven by a critical limitation of dantrolene sodium, the only specific and effective treatment for malignant hyperthermia.[2][4] Dantrolene is poorly soluble in water, which complicates and delays its intravenous administration during an MH crisis—a medical emergency where rapid intervention is paramount.[4][5] Azumolene was synthesized by replacing the para-nitrophenyl group of dantrolene with a para-bromophenyl group, a chemical modification that results in a 30-fold increase in water solubility.[2] This enhanced solubility was intended to provide a more readily and rapidly administrable formulation for the treatment of MH.[5]

Mechanism of Action

Azumolene, like dantrolene, exerts its muscle relaxant effects by directly interfering with the excitation-contraction coupling process in skeletal muscle.[6] The primary molecular target is the ryanodine receptor (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[6] In malignant hyperthermia, triggering agents such as volatile anesthetics and succinylcholine cause an uncontrolled release of calcium from the sarcoplasmic reticulum through a dysfunctional RyR1, leading to a hypermetabolic state.[2] Azumolene binds to the RyR1 and inhibits this abnormal calcium release, thereby restoring intracellular calcium homeostasis and resolving the hypermetabolic crisis.[6]

The following diagram illustrates the proposed signaling pathway for Azumolene's action on the ryanodine receptor.

Preclinical Development

The efficacy and potency of this compound have been evaluated in a series of in vitro and in vivo preclinical studies. These studies have consistently demonstrated that azumolene is equipotent to dantrolene in its ability to counteract the effects of malignant hyperthermia triggers.

In Vitro Studies

1. Inhibition of Muscle Twitch and Contracture:

Initial in vitro studies focused on characterizing azumolene's effects on isolated mammalian skeletal muscle. These experiments demonstrated a dose-dependent inhibition of muscle twitches and contractures induced by caffeine, a known activator of the ryanodine receptor.

| Preparation | Agent | IC50 (µM) | Reference |

| Mouse Extensor Digitorum Longus | Azumolene | 2.8 ± 0.8 | [4] |

| Mouse Extensor Digitorum Longus | Dantrolene | 1.6 ± 0.4 | [4] |

| Mouse Soleus | Azumolene | 2.4 ± 0.6 | [4] |

| Mouse Soleus | Dantrolene | 3.5 ± 1.2 | [4] |

Table 1: Comparative IC50 values of Azumolene and Dantrolene for the inhibition of muscle twitch in isolated mouse skeletal muscle.[4]

Furthermore, at a concentration of 10 µM, azumolene was shown to be as effective as dantrolene in both blocking and reversing caffeine-induced contractures in isolated human skeletal muscle from individuals susceptible to malignant hyperthermia.[4]

Experimental Protocol: In Vitro Contracture Test (IVCT)

The IVCT is the gold standard for diagnosing susceptibility to malignant hyperthermia and is used to assess the effects of drugs like azumolene on muscle contractility.[7]

-

Muscle Biopsy: A muscle sample is obtained from the quadriceps muscle (vastus lateralis or medialis) under local or trigger-free general anesthesia.[7][8]

-

Preparation: The biopsy is placed in Krebs-Ringer solution and transported to the laboratory. Small muscle bundles are dissected and mounted in experimental chambers containing Krebs-Ringer solution, maintained at 37°C, and continuously carboxygenated.[7][9]

-

Stimulation and Equilibration: The muscle bundles are electrically stimulated to determine optimal twitch response and then allowed to equilibrate until a stable baseline force is achieved.[9]

-

Drug Exposure: The muscle preparations are exposed to increasing concentrations of a triggering agent (e.g., caffeine or halothane) in the presence or absence of azumolene.[7][9]

-

Data Acquisition: The force of muscle contraction (contracture) is measured and recorded. The concentration of the test agent that produces a specific level of contracture (e.g., IC50) is then calculated.[4][10]

The following diagram outlines the general workflow of the in vitro contracture test.

In Vivo Studies

1. Efficacy in Malignant Hyperthermia-Susceptible Swine:

The most compelling preclinical evidence for azumolene's efficacy comes from studies using a well-established swine model of malignant hyperthermia.[1] Certain breeds of pigs exhibit a genetic susceptibility to MH that closely mimics the human condition.

In these studies, MH-susceptible pigs were exposed to halothane and/or succinylcholine to induce an MH crisis, characterized by respiratory acidosis, fever, cardiac arrhythmias, and muscle rigidity.[11] Intravenous administration of azumolene effectively terminated these MH episodes, with the animals showing a reversal of the hypermetabolic signs and a recovery of normal muscle tone.[3][11]

| Parameter | Before Azumolene | After Azumolene (2 mg/kg IV) | Reference |

| pH | 7.16 ± 0.02 | 7.30 ± 0.10 | [11] |

| PCO2 (mmHg) | 46.2 ± 9.1 | 36.3 ± 4.5 | [11] |

| Temperature (°C) | 38.2 ± 1.1 | (Attenuated) | [11] |

Table 2: Physiological parameters in MH-susceptible swine before and after intravenous administration of Azumolene during an MH crisis.[11]

Experimental Protocol: Malignant Hyperthermia Swine Model

-

Animal Model: Malignant hyperthermia-susceptible pigs (e.g., Landrace, Pietrain breeds) are used.[1][11]

-

Induction of MH: The animals are anesthetized and exposed to a triggering agent, typically inhaled halothane (1.5-3%) and/or intravenous succinylcholine (2.5 mg/kg).[11][12]

-

Monitoring: Key physiological parameters are continuously monitored, including end-tidal CO2, arterial blood gases (pH, PCO2), core body temperature, heart rate, and muscle tone.[11]

-

Treatment: Once a fulminant MH crisis is established, a bolus of azumolene (e.g., 2 mg/kg) is administered intravenously.[11]

-

Outcome Measures: The primary outcome is the successful reversal of the MH crisis, as evidenced by the normalization of the monitored physiological parameters and survival of the animal.[3][11]

The logical flow of the in vivo swine model is depicted in the diagram below.

Clinical Development Status

Despite the promising preclinical data and the clear clinical need for a more soluble alternative to dantrolene, this compound has not progressed into human clinical trials. A thorough search of clinical trial registries and regulatory databases (FDA) reveals no Investigational New Drug (IND) applications or registered clinical trials for azumolene.[13][14][15] Consequently, its safety and efficacy in humans have not been established. The reasons for the lack of clinical development are not publicly available but could be related to a variety of factors including strategic decisions by the developing company, potential unforeseen toxicities in later-stage preclinical studies, or the development of alternative formulations of dantrolene with improved solubility.[2][16]

Conclusion

This compound represents a rational and well-conceived effort to improve upon the therapeutic profile of dantrolene for the treatment of malignant hyperthermia. Its key innovation, a 30-fold increase in water solubility, addresses a significant practical limitation of the current standard of care. Preclinical studies, both in vitro and in vivo, have robustly demonstrated that azumolene is equipotent to dantrolene in its ability to inhibit the uncontrolled muscle contraction that characterizes an MH crisis. However, the compound has not advanced into clinical development, and its potential role in the management of malignant hyperthermia in humans remains unevaluated. The extensive preclinical data, nevertheless, provides a valuable case study in the targeted analog design for improving the pharmaceutical properties of an established therapeutic agent.

References

- 1. Malignant Hyperthermia in Animals - Metabolic Disorders - MSD Veterinary Manual [msdvetmanual.com]

- 2. researchgate.net [researchgate.net]

- 3. Azumolene reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Testing for MH — European Malignant Hyperthermia Group [emhg.org]

- 8. Malignant Hyperthermia Diagnostic Center | Medical School [med.umn.edu]

- 9. In vitro contracture testing (IVCT) — European Malignant Hyperthermia Group [emhg.org]

- 10. In vitro contracture test for diagnosis of malignant hyperthermia following the protocol of the European MH Group: results of testing patients surviving fulminant MH and unrelated low-risk subjects. The European Malignant Hyperthermia Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intravenous administration of azumolene to reverse malignant hyperthermia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The prophylaxis of malignant hyperthermia by oral dantrolene sodium in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigational New Drug (IND) Application | FDA [fda.gov]

- 14. Investigational New Drug (IND) and Emergency Investigational New Drug (EIND) Application Information | FDA [fda.gov]

- 15. fda.gov [fda.gov]

- 16. researchgate.net [researchgate.net]

Cellular Uptake and Distribution of Azumolene Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azumolene Sodium, a water-soluble analog of dantrolene, is a potent skeletal muscle relaxant that modulates intracellular calcium concentration by interacting with ryanodine receptors. Its enhanced solubility offers significant advantages for clinical applications, particularly in the management of malignant hyperthermia. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and distribution of this compound. It consolidates available quantitative data, outlines detailed experimental protocols for its study, and visualizes key molecular pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of this therapeutic agent.

Introduction

This compound is a hydantoin derivative that functions as a direct-acting skeletal muscle relaxant.[1] Unlike its predecessor dantrolene, this compound exhibits significantly higher water solubility, a property that enhances its utility in emergency medical situations.[2] The primary mechanism of action for both compounds involves the inhibition of calcium release from the sarcoplasmic reticulum (SR), thereby uncoupling excitation-contraction processes in skeletal muscle.[3][4] This is achieved through the modulation of the ryanodine receptor (RyR), specifically the RyR1 isoform prevalent in skeletal muscle.[5][6] Emerging evidence also points to its role in inhibiting store-operated calcium entry (SOCE), a crucial pathway for calcium influx from the extracellular space.[7]

A thorough understanding of the cellular uptake, subcellular distribution, and tissue penetration of this compound is paramount for optimizing its therapeutic efficacy and safety profile. This guide synthesizes the available scientific literature to provide a detailed technical overview of these aspects.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative parameters reported for this compound's biological activity. These values provide a basis for designing in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species/Tissue | Experimental Condition | Value | Reference |

| IC50 | Mouse Extensor Digitorum Longus Muscle | Inhibition of twitch | 2.8 ± 0.8 µM | [8] |

| IC50 | Mouse Soleus Muscle | Inhibition of twitch | 2.4 ± 0.6 µM | [8] |

| EC50 | Frog Permeabilized Skeletal Muscle Fibers | Suppression of spontaneous Ca2+ sparks | 0.25 µM | [9] |

| Inhibition | Malignant Hyperthermia-Susceptible Porcine Muscle | Inhibition of hypercontractility induced by 3% halothane, 2 mmol/L caffeine, and 80 mmol/L potassium chloride | 6 µM | [3] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Species | Experimental Condition | Value | Reference |

| IC50 | Guinea Pig Gastrocnemius Muscle | Dose-dependent decrease in twitches (intravenous injection) | 1.2 ± 0.1 mg/kg | [8] |

Cellular Uptake and Distribution

Cellular Uptake Mechanism

The precise mechanism of this compound's entry into cells has not been definitively elucidated in the available literature. However, based on the physicochemical properties of related molecules and general principles of drug transport, a combination of passive diffusion and potentially carrier-mediated transport can be hypothesized.

-

Passive Diffusion : As a small molecule, this compound is likely to cross the cell membrane via passive diffusion, driven by its concentration gradient. Its increased water solubility compared to dantrolene might influence its partitioning into the lipid bilayer.[2]

-

Active Transport : The involvement of active transport mechanisms cannot be ruled out and warrants further investigation.

Subcellular Distribution

The primary intracellular target of this compound is the sarcoplasmic reticulum, where it interacts with the RyR1 channels.[5] However, specific quantitative data on its accumulation in different subcellular compartments (e.g., cytosol, mitochondria, nucleus) is currently unavailable. Studies on its parent compound, dantrolene, suggest that it acts intracellularly, but do not provide detailed distribution data.[4]

Tissue Distribution

Quantitative tissue distribution data for this compound is not extensively reported. However, studies on dantrolene have shown that it is rapidly and widely distributed in tissues after administration.[10] Given its function as a muscle relaxant, significant distribution to skeletal muscle is expected.

Signaling Pathway

This compound's primary effect is on calcium signaling within skeletal muscle cells. It has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of the ryanodine receptor 1 (RyR1).[7] SOCE is a process where the depletion of Ca2+ from the sarcoplasmic reticulum triggers the influx of extracellular Ca2+. This process is mediated by the STIM1 protein in the SR membrane, which senses the Ca2+ levels and, upon depletion, translocates to junctions near the plasma membrane to activate Orai1 channels, facilitating Ca2+ entry.[11][12] Azumolene appears to specifically interfere with the SOCE pathway that is initiated by RyR1 agonists like caffeine and ryanodine, but not the pathway induced by thapsigargin, which directly inhibits the SERCA pump.[7]

Caption: this compound's effect on RyR1-coupled SOCE.

Experimental Protocols

The following protocols are provided as a guide for researchers studying the cellular uptake and distribution of this compound. These are generalized protocols that should be optimized for specific cell types and experimental conditions.

In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the time-dependent uptake of this compound in a cultured cell line.

Materials:

-

Cell line of interest (e.g., C2C12 myoblasts)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Lysis buffer (e.g., RIPA buffer)

-

HPLC system for this compound quantification

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water) and dilute it to the desired final concentration in the assay buffer.

-

Uptake Experiment:

-

Wash the cells with pre-warmed PBS.

-

Add the pre-warmed assay buffer containing this compound to the cells.

-

Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, rapidly wash the cells three times with ice-cold PBS to stop the uptake process.

-

-

Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Quantification:

-

Collect the cell lysates.

-

Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Quantify the concentration of this compound in the lysates using a validated HPLC method.

-

-

Data Analysis: Express the intracellular concentration of this compound as the amount of drug per milligram of total cell protein.

Caption: Workflow for an in vitro cellular uptake assay.

HPLC Quantification of this compound

This protocol is based on a published method for the quantification of this compound.[2]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: Methanol and water (75:25, v/v), with the pH of the water adjusted to 3.0 with formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 340 nm.

-

Injection Volume: 20 µL.

-

Retention Time: Approximately 4.25 minutes.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Prepare cell lysates or tissue homogenates as described in the respective protocols. Precipitate proteins (e.g., with methanol) and centrifuge to obtain a clear supernatant.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation of the standard curve to determine the concentration of this compound in the samples.

Visualization of Intracellular Distribution by Fluorescence Microscopy

This protocol outlines a general approach to visualize the subcellular localization of this compound. This would require a fluorescently labeled version of the molecule, which is not commercially available and would need to be synthesized.

Materials:

-

Fluorescently labeled this compound.

-

Cell line of interest grown on coverslips or in imaging-compatible dishes.

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, Hoechst for nucleus).

-

Confocal laser scanning microscope.

Procedure:

-

Cell Culture and Labeling:

-

Culture cells on a suitable imaging substrate.

-

Incubate the cells with the fluorescently labeled this compound for a defined period.

-

If desired, co-incubate with organelle-specific probes according to the manufacturer's instructions.

-

-

Imaging:

-

Wash the cells to remove excess fluorescent probes.

-

Mount the coverslips on a microscope slide or place the imaging dish on the microscope stage.

-

Acquire images using a confocal microscope with appropriate laser lines and emission filters for the different fluorophores.

-

-

Analysis:

-

Analyze the images to determine the colocalization of the fluorescently labeled this compound with the different organelle markers.

-

Caption: Workflow for visualizing intracellular drug distribution.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of malignant hyperthermia due to its enhanced water solubility. While its primary mechanism of action on the ryanodine receptor is well-established, a detailed understanding of its cellular pharmacokinetics remains an area for further research. Key future research directions should include:

-

Elucidation of Cellular Uptake Mechanisms: Differentiating between passive diffusion and active transport, and identifying any specific transporters involved.

-

Quantitative Subcellular Distribution: Determining the concentration of this compound in various organelles to better understand its on-target and potential off-target effects.

-

In Vivo Tissue Distribution Studies: Comprehensive pharmacokinetic studies to map the distribution and clearance of this compound in different tissues.

The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the cellular and organismal behavior of this important therapeutic agent. A more complete understanding of its cellular uptake and distribution will be critical for its continued development and clinical application.

References

- 1. Compartmental pharmacokinetics of dantrolene in adults: do malignant hyperthermia association dosing guidelines work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence and electron microscopy to visualize the intracellular fate of nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Mechanism of action of dantrolene sodium, a peripherally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 6. Dantrolene - Wikipedia [en.wikipedia.org]

- 7. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Orai1–STIM1 Regulates Increased Ca2+ Mobilization, Leading to Contractile Duchenne Muscular Dystrophy Phenotypes in Patient-Derived Induced Pluripotent Stem Cells [mdpi.com]

- 12. The STIM-Orai Pathway: Conformational Coupling Between STIM and Orai in the Activation of Store-Operated Ca2+ Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Azumolene Sodium in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental use of Azumolene Sodium, a water-soluble analog of dantrolene. Azumolene is a potent inhibitor of the ryanodine receptor (RyR), primarily the RyR1 isoform found in skeletal muscle, and is investigated for its therapeutic potential in conditions like malignant hyperthermia.[1][2][3][4][5] This document outlines its mechanism of action, provides quantitative data from various in vitro assays, and details experimental protocols for its application.

Mechanism of Action

This compound exerts its effects by modulating intracellular calcium (Ca²⁺) levels. Its primary target is the ryanodine receptor (RyR1), a calcium release channel on the sarcoplasmic reticulum (SR) of skeletal muscle.[1][2] By inhibiting RyR1, azumolene suppresses the release of Ca²⁺ from the SR, thereby uncoupling muscle excitation from contraction.[2] It has been shown to decrease the frequency of spontaneous Ca²⁺ sparks in skeletal muscle fibers without affecting the properties of the sparks themselves, suggesting it reduces the likelihood of RyR channel opening.[1] Additionally, azumolene has been found to inhibit a component of store-operated calcium entry (SOCE) that is coupled to RyR1 activation.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

| Parameter | Model System | Value | Reference |

| EC₅₀ (Ca²⁺ Spark Suppression) | Permeabilized frog skeletal muscle fibers | 0.25 µM | [1] |

| IC₅₀ (Twitch Inhibition) | Mouse extensor digitorum longus muscle | 2.8 ± 0.8 µM | [3] |

| IC₅₀ (Twitch Inhibition) | Mouse soleus muscle | 2.4 ± 0.6 µM | [3] |

| IC₅₀ ([³H]PN200-110 Binding) | Porcine skeletal muscle dihydropyridine receptors | ~20 µM | [8] |

Table 1: Potency of this compound in various in vitro assays.

| Experimental Condition | Muscle Type | Effect of Azumolene (10 µM) | Reference |

| Caffeine-induced contracture (8 mM) | Mouse soleus muscle | Significant inhibition | [3] |

| Caffeine-induced contracture | Human malignant hyperthermia susceptible skeletal muscle | Effective blocking and reversal | [3] |

| Halothane-induced hypercontractility (3%) | Isolated malignant hyperpyrexia-susceptible porcine muscle | Inhibition | [5] |

| Caffeine-induced hypercontractility (2 mmol/L) | Isolated malignant hyperpyrexia-susceptible porcine muscle | Inhibition | [5] |

| Potassium chloride-induced hypercontractility (80 mmol/L) | Isolated malignant hyperpyrexia-susceptible porcine muscle | Inhibition | [5] |

Table 2: Efficacy of this compound in inhibiting muscle contractures.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Mechanism of action of this compound in inhibiting muscle contraction.

Caption: A typical experimental workflow for evaluating this compound's effect on intracellular calcium.

Detailed Experimental Protocols

Protocol 1: Measurement of Ca²⁺ Sparks in Permeabilized Skeletal Muscle Fibers

This protocol is adapted from studies investigating the effect of azumolene on spontaneous Ca²⁺ release events (sparks) in skeletal muscle.[1]

1. Materials:

-

Freshly dissected frog skeletal muscle (e.g., from Rana pipiens).

-

Permeabilization solution (relaxing solution): 100 mM K-aspartate, 20 mM Tris, 5 mM MgCl₂, 5 mM EGTA, 4 mM ATP, 10 mM phosphocreatine, pH 7.0.

-

Saponin for permeabilization.

-

Internal solution (for spark recording): Similar to relaxing solution but with a lower EGTA concentration (e.g., 0.1 mM) to allow for Ca²⁺ spark detection.

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 pentapotassium salt).

-

This compound stock solution (dissolved in DMSO or water).[9] Azumolene is noted to be 30-fold more water-soluble than dantrolene.[2][9]

-

Confocal microscope with line-scanning capabilities.

2. Procedure:

-

Isolate a single skeletal muscle fiber and mechanically dissect it.

-

Permeabilize the fiber by incubating in relaxing solution containing saponin (e.g., 50 µg/mL for 30 minutes).

-

Wash the permeabilized fiber with relaxing solution to remove the saponin.

-

Load the fiber with the Ca²⁺ indicator dye by incubation in the internal solution containing the dye (e.g., 5 µM Fluo-4) for a specified time.

-

Transfer the loaded fiber to the experimental chamber on the stage of the confocal microscope, perfused with the internal solution.

-

Record spontaneous Ca²⁺ sparks using line-scan imaging.

-

Establish a baseline spark frequency.

-

Apply this compound at various concentrations (e.g., 0.001 to 10 µM) to the perfusion solution.[1]

-

Record Ca²⁺ sparks in the presence of azumolene.

-

For a positive control or to mimic a malignant hyperthermia-like state, a RyR1 activator like a synthetic peptide (DP4) or caffeine can be used.[1]

3. Data Analysis:

-

Analyze the line-scan images to identify and characterize Ca²⁺ sparks.

-

Measure spark frequency (sparks/100 µm/s), amplitude (F/F₀), spatial width, and duration.

-

Plot a dose-response curve for the effect of azumolene on spark frequency to determine the EC₅₀.

Protocol 2: In Vitro Muscle Contracture Test

This protocol is based on studies evaluating the efficacy of azumolene in inhibiting or reversing muscle contractures, particularly in the context of malignant hyperthermia.[3][5]

1. Materials:

-

Isolated skeletal muscle strips (e.g., mouse soleus or human muscle biopsy from malignant hyperthermia susceptible individuals).

-

Krebs-Ringer solution, gassed with 95% O₂ / 5% CO₂.

-

Force transducer and data acquisition system.

-

Contracture-inducing agents: Caffeine, halothane, or potassium chloride.

-

This compound stock solution.

2. Procedure:

-

Mount the isolated muscle strip in a temperature-controlled organ bath containing Krebs-Ringer solution.

-

Attach one end of the muscle to a fixed point and the other to a force transducer.

-

Allow the muscle to equilibrate under a resting tension.

-

To test for inhibition, pre-incubate the muscle with this compound (e.g., 10 µM) for a set period.[3]

-

Induce contracture by adding a stimulating agent to the bath (e.g., 8 mM caffeine).[3]

-

Record the isometric force generated.

-

To test for reversal, first induce a stable contracture with the stimulating agent.

-

Then, add this compound to the bath and record the relaxation of the muscle.

-

Wash out the drugs and allow the muscle to recover between treatments.

3. Data Analysis:

-

Measure the peak force of the contracture in the presence and absence of azumolene.

-

Calculate the percentage inhibition of contracture.

-

For reversal experiments, measure the rate and extent of relaxation after azumolene application.

Protocol 3: Store-Operated Calcium Entry (SOCE) Assay in Cultured Cells

This protocol is designed to assess the effect of azumolene on SOCE in a cell line expressing RyR1, such as a stably transfected CHO cell line.[6][7]

1. Materials:

-

CHO cells stably expressing RyR1.

-

Cell culture medium (e.g., DMEM/F12).

-

Fura-2 AM or another ratiometric Ca²⁺ indicator dye.

-

Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺).

-

Calcium-containing buffer.

-

Thapsigargin (to deplete ER Ca²⁺ stores independently of RyR1).

-

RyR1 agonists (e.g., caffeine and ryanodine).

-

This compound stock solution.

-

Fluorometer or fluorescence microscope with ratiometric imaging capabilities.

2. Procedure:

-

Plate the RyR1-expressing CHO cells on coverslips and grow to an appropriate confluency.

-

Load the cells with Fura-2 AM by incubating in cell culture medium containing the dye.

-

Wash the cells and place them in the calcium-free buffer.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging setup.

-

Measure the baseline Fura-2 ratio (340/380 nm excitation).

-

Deplete the intracellular Ca²⁺ stores by either:

-

Applying RyR1 agonists (caffeine/ryanodine) to activate RyR1-dependent store depletion.

-

Applying thapsigargin to inhibit SERCA pumps and cause passive store depletion.

-

-

Once the cytosolic Ca²⁺ level has returned to near baseline (due to Ca²⁺ extrusion from the cell), reintroduce the calcium-containing buffer to initiate SOCE.

-

Measure the increase in the Fura-2 ratio, which represents the influx of extracellular Ca²⁺.

-

Repeat the experiment with pre-incubation of the cells with this compound to determine its effect on SOCE under both RyR1-dependent and -independent store depletion conditions.

3. Data Analysis:

-

Quantify the rate and magnitude of the Ca²⁺ influx upon re-addition of extracellular calcium.

-

Compare the SOCE response in the presence and absence of azumolene for both store depletion methods.

-

This will allow for the determination of whether azumolene specifically inhibits the component of SOCE that is coupled to RyR1.[6][7]

References

- 1. Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. The effect of azumolene on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Dantrolene and azumolene inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Azumolene Sodium: Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene Sodium is a potent, water-soluble analog of dantrolene, a skeletal muscle relaxant. Its primary mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum, making it a critical agent for the study and treatment of conditions involving aberrant calcium homeostasis, most notably Malignant Hyperthermia (MH). Azumolene's enhanced solubility (approximately 30-fold greater than dantrolene sodium) offers a significant advantage for in vivo research, facilitating easier and more rapid administration.[1]

These application notes provide a comprehensive overview of this compound's mechanism of action, along with detailed protocols for its administration in common animal models for preclinical research.

Mechanism of Action

This compound exerts its effect by directly interacting with the ryanodine receptor (RyR1), the primary calcium release channel on the sarcoplasmic reticulum of skeletal muscle.[2][3] By modulating the activity of this channel, Azumolene decreases the likelihood of channel opening, thereby suppressing the release of calcium into the cytoplasm.[2][3] This action effectively uncouples muscle excitation from contraction.

Specifically, Azumolene has been shown to:

-

Suppress the frequency of spontaneous Ca2+ sparks in a dose-dependent manner.[2]

-

Inhibit the opening rate of the RyR Ca2+ release channels without significantly affecting the open time.[2]

-

Inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of the RyR1 receptor.[4][5]

This targeted action on intracellular calcium dynamics makes Azumolene a valuable tool for investigating diseases characterized by excessive calcium release, such as malignant hyperthermia and certain myopathies.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vivo Efficacy and Dosing of this compound

| Animal Model | Administration Route | Dose | Efficacy/Observation | Reference |

| Malignant Hyperthermia-Susceptible Swine | Intravenous (IV) | 2 mg/kg | Survived and reversed hypermetabolic crisis. | [6][7] |

| Malignant Hyperthermia-Susceptible Swine | Intravenous (IV) | Variable | Effective in terminating all MH episodes induced by halothane. | [8][9] |

| Guinea Pig | Intravenous (IV) | IC₅₀: 1.2 ± 0.1 mg/kg | Dose-dependent decrease in gastrocnemius muscle twitches. | [6][10] |

| Rat (Wistar) | Intraperitoneal (IP) | 1, 2.5, or 10 mg/kg/day for 14 days | Toxicity evaluation; mild, reversible reactions in muscle and kidney at the highest dose. | [11][12] |

| Mice (MH-Susceptible) | Not Specified | Not Specified | Pretreatment reduced mortality from exertional heat stroke from ~80% to as low as 0%. | [13] |

Table 2: In Vitro Potency of this compound

| Preparation | Parameter | Value | Observation | Reference |

| Permeabilized Frog Skeletal Muscle Fibers | EC₅₀ | 0.25 µM | Suppression of spontaneous Ca²⁺ spark frequency. | [2] |

| Mouse Extensor Digitorum Longus Muscle | IC₅₀ | 2.8 ± 0.8 µM | Inhibition of muscle twitches. | [6][10] |

| Mouse Soleus Muscle | IC₅₀ | 2.4 ± 0.6 µM | Inhibition of muscle twitches. | [6][10] |

| Human MH-Susceptible Skeletal Muscle | Concentration | 10 µM | Effective in blocking and reversing caffeine-induced contracture. | [6][10] |

| Porcine MH-Susceptible Muscle | Concentration | 6 µmol/L | Inhibited hypercontractility induced by halothane, caffeine, and potassium chloride. | [14] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for intravenous or intraperitoneal injection.

Materials:

-

This compound powder

-

Sterile Water for Injection, USP or Sterile 0.9% Sodium Chloride for Injection, USP

-

Sterile vials

-

Syringes and sterile filters (0.22 µm)

Procedure:

-

Vehicle Selection: Due to its high water solubility, this compound can be readily dissolved in aqueous vehicles.[1] For most applications, Sterile 0.9% Sodium Chloride for Injection is recommended to maintain isotonicity.

-

Calculation: Determine the required concentration of this compound based on the target dose (mg/kg) and the injection volume appropriate for the animal model (e.g., up to 10 ml/kg for rats via IP route).[4]

-

Dissolution: Under aseptic conditions (e.g., in a laminar flow hood), add the calculated amount of this compound powder to a sterile vial. Add the required volume of the chosen sterile vehicle.

-

Mixing: Gently agitate the vial until the this compound is completely dissolved. The solution should be clear.

-

Sterilization: For intravenous administration, it is critical to ensure the sterility of the final solution. Filter the prepared solution through a 0.22 µm sterile syringe filter into a final sterile vial.

-

Storage: The stability of this compound in solution for extended periods has not been widely reported. It is recommended to prepare the solution fresh on the day of use. Protect the solution from direct light.

Protocol 2: Induction and Treatment of Malignant Hyperthermia in a Porcine Model

Objective: To induce a malignant hyperthermia crisis in susceptible swine and evaluate the efficacy of intravenously administered this compound.

Materials:

-

Malignant Hyperthermia-Susceptible (MHS) swine (e.g., Landrace, Pietrain breeds)

-

Anesthetic machine with vaporizer for halogenated anesthetics (e.g., halothane)

-

Succinylcholine

-

Intravenous catheters and administration sets

-

Physiological monitoring equipment (ECG, end-tidal CO₂ monitor, temperature probe, blood gas analyzer)

-

Prepared sterile solution of this compound (Protocol 1)

Procedure:

-

Animal Preparation: Acclimatize MHS swine to the housing facility. On the day of the experiment, fast the animal for an appropriate period and place an intravenous catheter in a suitable vein (e.g., auricular vein).

-

Induction of MH: Anesthetize the pig using an inhalant anesthetic known to trigger MH, such as halothane (e.g., 1.5-3%).[6][7][14] Once a stable plane of anesthesia is achieved, administer a bolus of succinylcholine (e.g., 2.5 mg/kg, IV) to trigger the MH crisis.[6][7]

-

Monitoring: Continuously monitor key physiological parameters, including:

-

End-tidal CO₂ (a rapid increase is an early indicator of MH).

-

Core body temperature.

-

Heart rate and rhythm (ECG).

-

Muscle tone (for rigidity).

-

Arterial or venous blood gases (to assess for acidosis).

-

-

Confirmation of MH Crisis: An MH crisis is typically confirmed by the observation of a rapid rise in end-tidal CO₂, tachycardia, muscle rigidity, and developing hyperthermia and acidosis.[6][7]

-

Treatment: Once the MH crisis is confirmed, administer a bolus of this compound (e.g., 2 mg/kg) via the intravenous catheter.[6][7]

-

Post-Treatment Observation: Continue to monitor the physiological parameters to assess the reversal of the MH crisis. Successful treatment is indicated by a decrease in end-tidal CO₂, resolution of muscle rigidity, stabilization of heart rate, and a gradual return to normal body temperature.

Protocol 3: Repeated-Dose Toxicity Study in Rats via Intraperitoneal Administration

Objective: To evaluate the potential toxicity of this compound following repeated daily intraperitoneal injections in rats.

Materials:

-

Wistar rats

-

Prepared sterile solution of this compound (Protocol 1)

-

Appropriate syringes and needles (e.g., 23-25 gauge)

-

Equipment for clinical observations (e.g., weighing scales)

-

Equipment for blood collection and analysis (hematology and clinical chemistry)

-

Materials for necropsy and histopathology

Procedure:

-

Animal Groups: Divide rats into several groups, including a vehicle control group and at least three dose groups (e.g., 1, 2.5, and 10 mg/kg/day).[11][12]

-

Administration:

-

Restrain the rat appropriately. A common technique is to hold the rat with its head tilted downwards to allow abdominal organs to shift cranially.[2][4]

-

Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[2][4]

-

Insert a 23-25 gauge needle at a 30-40° angle into the peritoneal cavity.[4]

-

Aspirate briefly to ensure a vessel or organ has not been punctured before injecting the calculated volume.[2]

-

Administer the injection once daily for 14 consecutive days.[11][12]

-

-

Clinical Observations:

-

Conduct daily cage-side observations for any signs of toxicity, changes in behavior, or morbidity.

-

Record body weight and food/water consumption at regular intervals (e.g., twice weekly).

-

-

Endpoint Analysis (at day 15):

-

Hematology: Collect blood for a complete blood count (CBC), including red blood cell count, white blood cell count with differential, and platelet count.

-

Clinical Chemistry: Analyze serum for key markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

-

Necropsy and Histopathology: Perform a full gross necropsy. Collect key organs, with a focus on the liver, kidneys, and skeletal muscle. Process tissues for histopathological examination to identify any treatment-related changes.[11][12]

-

-

Recovery Phase (Optional): A subset of animals can be maintained for an additional period (e.g., 14 days) without treatment to assess the reversibility of any observed findings.[11][12]

Concluding Remarks